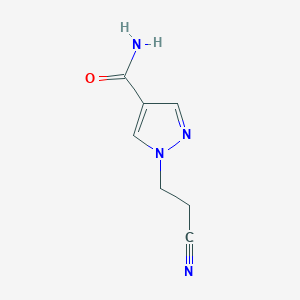

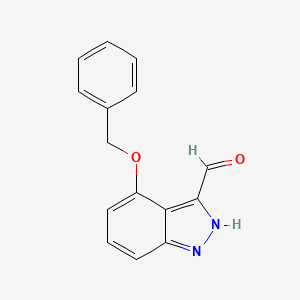

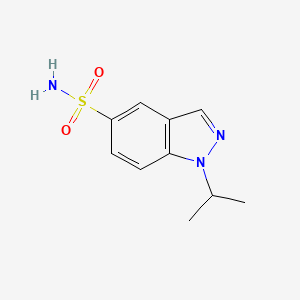

![molecular formula C8H10N2O2S B1378503 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid CAS No. 37636-42-3](/img/structure/B1378503.png)

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Descripción general

Descripción

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

A series of substituted tetrahydrothieno [2,3-c]pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .Molecular Structure Analysis

The structure of this compound is characterized by a tetrahydrothieno [2,3-c]pyridine nucleus . The C-3-position of the 2- (3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno [2,3- c ]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .Chemical Reactions Analysis

A series of 2-amino-4,5,6,7-tetrahydrothieno [2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A (1) adenosine receptor . The structure-activity relationships of the 3- and 6-positions of a series of 2-amino-4,5,6,7-tetrahydrothieno [2,3-c]pyridines were explored .Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Activities

This compound has been synthesized into derivatives that have been evaluated for their antifungal and antibacterial activities against various strains of fungi and bacteria .

Antiviral Studies

Novel derivatives of this compound have been synthesized and studied for their potential antiviral properties .

Analgesic Activity

Derivatives of this compound have also been evaluated for their analgesic (pain-relieving) activity .

Chemical Synthesis

The compound is available for purchase as a protected derivative for use in chemical synthesis, indicating its utility in laboratory settings for the creation of various chemical products .

Anticancer Properties

A series of derivatives has been evaluated for anticancer properties against several cancer cell lines, showing promising anti-proliferative activity .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is the A1 adenosine receptor . The A1 adenosine receptor plays a crucial role in inhibiting adenylate cyclase activity in response to adenosine .

Mode of Action

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid interacts with the A1 adenosine receptor as an orthosteric antagonist . This means it binds to the same site as the endogenous ligand, adenosine, and prevents its action . This interaction results in the inhibition of adenylate cyclase activity .

Biochemical Pathways

The compound’s interaction with the A1 adenosine receptor affects the adenosine signaling pathway . By acting as an antagonist, it prevents the inhibitory effect of adenosine on adenylate cyclase, potentially leading to increased levels of cyclic AMP .

Pharmacokinetics

Factors such as its molecular weight (29836 g/mol) and its physical form (dark yellow powder) may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The antagonistic action of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid at the A1 adenosine receptor can lead to changes in cellular signaling, potentially affecting various physiological processes regulated by adenosine .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid include temperature, pH, and the presence of other interacting molecules. For instance, the compound is stored at a temperature of 0-5°C , suggesting that it may be sensitive to heat

Direcciones Futuras

The research has identified 2-amino-4,5,6,7-tetrahydrothieno [2,3-c]pyridines as a novel class of orthosteric antagonist of the A (1)AR and highlighted the close relationship between structural elements governing allosteric modulation and orthosteric antagonism of agonist function at the A (1)AR . This suggests potential future directions for the development of new therapeutic agents.

Propiedades

IUPAC Name |

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7/h10H,1-3,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCUIAXPPVWBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)

![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)

![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)

![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)